Dihydroxycarbazepin

Übersicht

Beschreibung

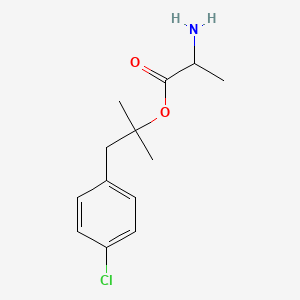

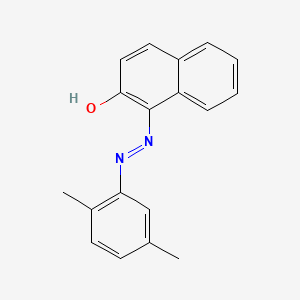

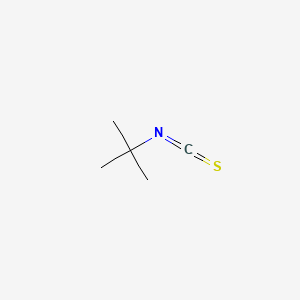

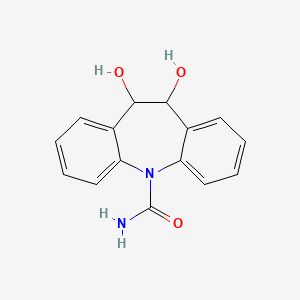

It is a dibenzoazepine derivative with the molecular formula C15H14N2O3 and a molecular weight of 270.28 g/mol . This compound is of significant interest due to its pharmacological properties and its role in the metabolism of widely used antiepileptic medications.

Wissenschaftliche Forschungsanwendungen

Dihydroxycarbazepine has several scientific research applications:

Wirkmechanismus

Target of Action

Dihydroxycarbazepine, also known as Cbz-diol, is a metabolite of the antiepileptic drugs carbamazepine and oxcarbazepine . The primary target of Cbz-diol is believed to be the voltage-dependent sodium channels in the brain . These channels play a crucial role in the propagation of action potentials in neurons, which are fundamental to the transmission of signals in the nervous system.

Mode of Action

It is believed to exert its antiepileptic activity by inhibiting the activity of voltage-dependent sodium channels . By blocking these channels, Cbz-diol stabilizes hyperexcited neurons and suppresses the propagation of excitatory impulses . This results in a decrease in the frequency of seizures.

Biochemical Pathways

Cbz-diol is involved in the metabolic pathways of carbamazepine and oxcarbazepine. Carbamazepine is metabolized to Cbz-diol via the formation of carbamazepine-10,11-epoxide, a pharmacologically active compound with anticonvulsant properties . Oxcarbazepine also generates metabolites common to those of carbamazepine, including Cbz-diol .

Pharmacokinetics

The pharmacokinetics of Cbz-diol is closely related to that of its parent drugs, carbamazepine and oxcarbazepine. Oxcarbazepine is rapidly absorbed with a bioavailability of 100% . It undergoes rapid pre-systemic reduction metabolism in the liver to form its active metabolite, 10-hydroxycarbazepine (MHD), which is primarily responsible for the pharmacological effect of the drug . A small proportion of MHD, less than 4% of the parent drug, is oxidized to form Cbz-diol .

Result of Action

The result of Cbz-diol’s action is a reduction in the frequency of seizures in patients with epilepsy. By inhibiting the activity of voltage-dependent sodium channels, it stabilizes hyperexcited neurons and suppresses the propagation of excitatory impulses . This leads to a decrease in neuronal hyperactivity, thereby reducing the occurrence of epileptic seizures.

Action Environment

The action of Cbz-diol can be influenced by various environmental factors. For instance, it has been found in wastewater treatment plants, indicating its persistence in the environment . In a wastewater treatment plant with a 78-day hydraulic retention time, a 73% decrease in carbamazepine concentration was observed . This suggests that the environmental stability and efficacy of Cbz-diol could potentially be influenced by factors such as water treatment processes and environmental persistence.

Biochemische Analyse

Biochemical Properties

Dihydroxycarbazepine plays a significant role in biochemical reactions, particularly in the metabolism of oxcarbazepine. It interacts with various enzymes, including cytosolic reductases such as AKR1C1, AKR1C2, AKR1C3, AKR1C4, CBR1, and CBR3. These enzymes facilitate the reduction of oxcarbazepine to its active metabolite, 10-monohydroxy oxcarbazepine, which is further metabolized to dihydroxycarbazepine . The interactions between dihydroxycarbazepine and these enzymes are crucial for its formation and subsequent biochemical activity.

Cellular Effects

Dihydroxycarbazepine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of neurons, given its origin as a metabolite of an antiepileptic drug. Dihydroxycarbazepine can modulate ion channels and neurotransmitter release, thereby impacting neuronal excitability and synaptic transmission . Additionally, it may influence the expression of genes involved in neuroprotection and cellular stress responses.

Molecular Mechanism

The molecular mechanism of dihydroxycarbazepine involves its interaction with specific biomolecules. It binds to and inhibits certain enzymes, leading to alterations in cellular signaling pathways. For instance, dihydroxycarbazepine can inhibit the activity of voltage-gated sodium channels, which are essential for the propagation of action potentials in neurons . This inhibition reduces neuronal excitability, contributing to its antiepileptic effects. Furthermore, dihydroxycarbazepine may modulate the expression of genes involved in synaptic plasticity and neuroprotection.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dihydroxycarbazepine have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, but its degradation can occur over extended periods. Long-term studies have shown that dihydroxycarbazepine can have sustained effects on cellular function, including prolonged modulation of ion channels and gene expression . These temporal effects are essential for understanding its potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of dihydroxycarbazepine vary with different dosages in animal models. At therapeutic doses, it has been shown to effectively reduce seizure activity without significant adverse effects. At higher doses, dihydroxycarbazepine can induce toxicity, manifesting as neurotoxicity and hepatotoxicity . These findings highlight the importance of dose optimization in the therapeutic use of dihydroxycarbazepine.

Metabolic Pathways

Dihydroxycarbazepine is involved in several metabolic pathways. It is primarily formed through the reduction of oxcarbazepine by cytosolic reductases. Once formed, dihydroxycarbazepine can undergo further metabolism, including glucuronidation and oxidation . These metabolic pathways are crucial for its elimination from the body and for maintaining its therapeutic levels.

Transport and Distribution

Within cells and tissues, dihydroxycarbazepine is transported and distributed through various mechanisms. It interacts with transporters such as ABCB1, which facilitate its movement across cellular membranes . The distribution of dihydroxycarbazepine is influenced by its binding to plasma proteins and its ability to cross the blood-brain barrier, which is essential for its antiepileptic effects.

Subcellular Localization

Dihydroxycarbazepine exhibits specific subcellular localization patterns. It is predominantly found in the cytoplasm and can accumulate in organelles such as the endoplasmic reticulum and mitochondria . This localization is critical for its activity, as it allows dihydroxycarbazepine to interact with target enzymes and ion channels within these compartments.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dihydroxycarbazepine can be synthesized from carbamazepine through a multi-step process involving the formation of carbamazepine 10,11-epoxide, which is then hydrolyzed to produce dihydroxycarbazepine . The reaction conditions typically involve the use of epoxide hydrolase enzymes to facilitate the hydrolysis step.

Industrial Production Methods: In industrial settings, the production of dihydroxycarbazepine involves the large-scale synthesis of carbamazepine followed by its enzymatic conversion to the epoxide intermediate and subsequent hydrolysis to yield dihydroxycarbazepine . The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards.

Analyse Chemischer Reaktionen

Types of Reactions: Dihydroxycarbazepine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can occur at the aromatic rings or the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols or amines .

Vergleich Mit ähnlichen Verbindungen

Carbamazepine: The parent compound from which dihydroxycarbazepine is derived.

Oxcarbazepine: Another parent compound that metabolizes into dihydroxycarbazepine.

Carbamazepine 10,11-epoxide: An intermediate in the synthesis of dihydroxycarbazepine.

10,11-Dihydro-10-hydroxycarbamazepine: Another metabolite of oxcarbazepine.

Uniqueness: Dihydroxycarbazepine is unique due to its dual hydroxyl groups at the 10 and 11 positions, which confer distinct chemical and biological properties compared to its parent compounds and other metabolites . This structural feature influences its pharmacokinetics and pharmacodynamics, making it a valuable compound for research and therapeutic applications.

Eigenschaften

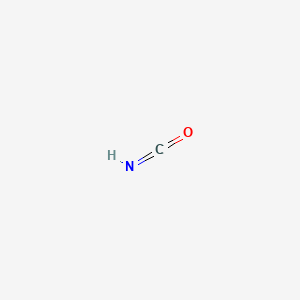

IUPAC Name |

5,6-dihydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c16-15(20)17-11-7-3-1-5-9(11)13(18)14(19)10-6-2-4-8-12(10)17/h1-8,13-14,18-19H,(H2,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGQOPPDPVELEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2C(=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30891504 | |

| Record name | 10,11-Dihydroxycarbamazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35079-97-1 | |

| Record name | 10,11-Dihydroxycarbamazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35079-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamazepine-10,11-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035079971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10,11-Dihydroxycarbamazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.